molecular formula C11H14ClNO2 B2603543 Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate;hydrochloride CAS No. 2411299-11-9

Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate;hydrochloride

Cat. No. B2603543
CAS RN: 2411299-11-9
M. Wt: 227.69
InChI Key: UKXHFWLUUNOSKD-UHFFFAOYSA-N
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Description

“Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2411299-11-9 . It has a molecular weight of 227.69 and its IUPAC name is methyl 2-(indolin-6-yl)acetate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2.ClH/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s melting point, IR spectrum, NMR data, and other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Melatonin Analog

The synthetic pathway for Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride involves a chloromelatonin intermediate . Melatonin, a hormone involved in circadian rhythms and sleep regulation, has diverse physiological effects. Investigating this compound’s melatonin-like properties is essential.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . As such, “Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate;hydrochloride”, being an indole derivative, may also hold potential for future research and development.

properties

IUPAC Name

methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJAYUJDHQGSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(CCN2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride

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